molecular formula C14H16N2O2 B4571555 4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE

4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE

Cat. No.: B4571555
M. Wt: 244.29 g/mol
InChI Key: SZCPYQDHBSLMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-butyl-N-3-isoxazolylbenzamide is 244.121177757 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Genetics and Drug Discovery

The use of chemical genetics to discover new drugs and understand biological systems has been highlighted in research. For instance, a study focused on developing a phenotypic assay to identify small molecules that induce apoptosis, leading to the discovery of potential anticancer agents and their molecular targets, such as tail-interacting protein 47 (TIP47) and Transferrin receptor I (TfR). This approach underscores the potential of compounds like 4-butyl-N-3-isoxazolylbenzamide in identifying new therapeutic pathways and targets (Cai, Drewe, & Kasibhatla, 2006).

Synthesis and Material Science

Another area of application is in the synthesis of biologically important molecules. For example, the transition metal-free intramolecular selective oxidative coupling of C(sp3)-H and N-H bonds has been developed for the preparation of N-aryl-isoindolinones, highlighting innovative synthetic routes that could be applicable to similar compounds (Verma et al., 2015).

Advanced Material Applications

Research into the aggregation-induced emission (AIE) properties of organic compounds has led to the development of materials with potential applications in optoelectronics and sensors. A study on phenylbenzoxazole-based organic compounds demonstrated significant emission enhancement in solid states, indicating the relevance of such structural frameworks in creating advanced materials with desirable photophysical properties (Qian et al., 2012).

Electrochemistry and Sensor Development

The modification of electrodes with specific organic compounds for the electrocatalytic determination of biomolecules showcases another application. A study described the use of a modified electrode for the determination of glutathione and piroxicam, suggesting the potential of 4-butyl-N-3-isoxazolylbenzamide analogs in developing highly sensitive biosensors (Karimi-Maleh et al., 2014).

Biodegradation and Environmental Applications

Investigations into the biodegradation of ionic liquid cations and the identification of degradation products offer insights into the environmental impact and degradation pathways of synthetic compounds. This research is crucial for designing compounds with reduced ecological footprints and for understanding the fate of such compounds in the environment (Stolte et al., 2008).

Properties

IUPAC Name

4-butyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-3-4-11-5-7-12(8-6-11)14(17)15-13-9-10-18-16-13/h5-10H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPYQDHBSLMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.